molecular formula C20H18N6O B610472 Rhosin

Rhosin

Cat. No.: B610472
M. Wt: 358.4 g/mol
InChI Key: FGYHLIHEFHCMPP-FVWOBLMASA-N
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Description

Rhosin is a small-molecule inhibitor specifically targeting the RhoA subfamily of Rho GTPases. It binds to RhoA and inhibits its interaction with guanine nucleotide exchange factors, thereby blocking the activation of RhoA. This compound has shown significant potential in modulating platelet activity and has been studied for its antiplatelet and antimetastatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhosin is synthesized through a series of chemical reactions involving the attachment of a quinoline group to hydrazine at the 4-position, with halogen substituents at the 7- or 8-position. The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: Rhosin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Rhosin has been extensively studied for its applications in various fields:

    Chemistry: Used as a tool compound to study the role of RhoA in cellular processes.

    Biology: Investigated for its effects on cell migration, adhesion, and cytoskeletal dynamics.

    Medicine: Explored as a potential therapeutic agent for preventing platelet aggregation and metastasis in cancer.

Mechanism of Action

Rhosin exerts its effects by binding directly to RhoA with micromolar affinity at a surface groove essential for guanine nucleotide exchange factor recognition. This binding blocks the guanine nucleotide exchange factor-mediated guanosine triphosphate loading to RhoA, thereby inhibiting RhoA activation. This inhibition leads to reduced platelet spreading on fibrinogen and thrombin-induced platelet aggregation, mimicking the effects of RhoA genetic deletion .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific binding to RhoA and its reversible inhibitory effects on platelet activation. Unlike other antiplatelet agents, this compound’s effects are reversible, making it a promising candidate for therapeutic applications with reduced risk of hemorrhage .

Properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18/h1-9,11-12,16,24H,10,21H2,(H,26,27)/b25-11+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYHLIHEFHCMPP-FVWOBLMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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